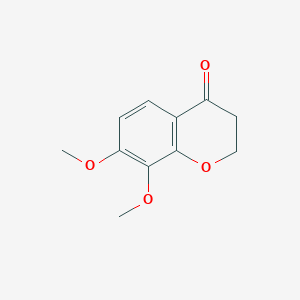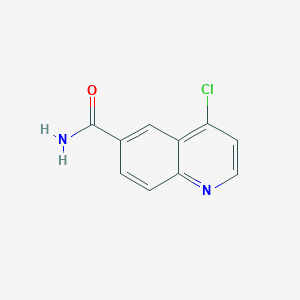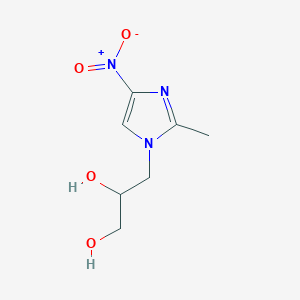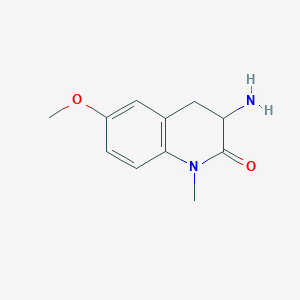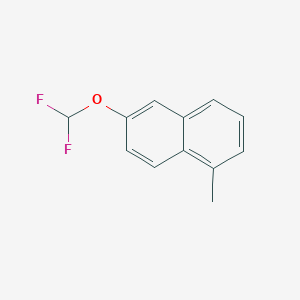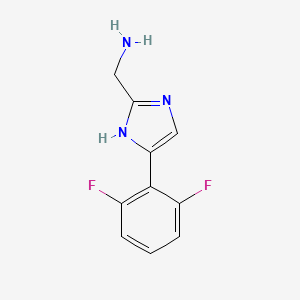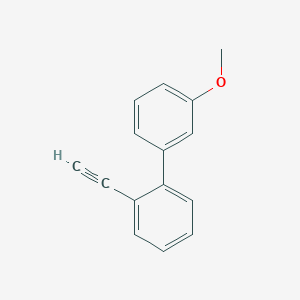
2-Ethynyl-3'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-3’-methoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one benzene ring and a methoxy group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3’-methoxy-1,1’-biphenyl typically involves the coupling of a methoxy-substituted biphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 3’-methoxy-1,1’-biphenyl with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods: Industrial production of 2-Ethynyl-3’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-3’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the methoxy group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Ethynyl-3’-methoxy-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-3’-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited for the development of semiconductors and conductive materials. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
2-Ethynyl-1,1’-biphenyl: Lacks the methoxy group, resulting in different reactivity and properties.
3’-Methoxy-1,1’-biphenyl:
2-Bromo-3’-methoxy-1,1’-biphenyl: Contains a bromine atom instead of an ethynyl group, leading to different chemical reactivity.
Uniqueness: 2-Ethynyl-3’-methoxy-1,1’-biphenyl is unique due to the presence of both the ethynyl and methoxy groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and potentially in biological systems.
Propriétés
Formule moléculaire |
C15H12O |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-ethynyl-2-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H12O/c1-3-12-7-4-5-10-15(12)13-8-6-9-14(11-13)16-2/h1,4-11H,2H3 |
Clé InChI |
MFVHMSAGLGABFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


